Cas no 379239-63-1 (N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide is a specialized organic compound featuring a bis-substituted tetrahydrobenzothiophene core with cyano and propanediamide functional groups. Its molecular structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for heterocyclic systems. The compound's rigid, fused-ring framework enhances stability, while the cyano and amide groups offer versatile sites for further functionalization. Its well-defined stereochemistry and electron-rich thiophene moiety may facilitate applications in catalysis or materials science. The methyl substitution at the 6-position influences solubility and steric properties, making it a tailored building block for complex molecular architectures.
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide structure
379239-63-1 structure
Product name:N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
CAS No:379239-63-1
MF:C23H24N4O2S2
Molecular Weight:452.592262268066
CID:5827406
PubChem ID:4547842

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide 化学的及び物理的性質

名前と識別子

    • N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
    • 379239-63-1
    • Z57937676
    • F1174-3118
    • AKOS000811738
    • Oprea1_720876
    • AKOS016882297
    • N1,N3-bis(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)malonamide
    • インチ: 1S/C23H24N4O2S2/c1-12-3-5-14-16(10-24)22(30-18(14)7-12)26-20(28)9-21(29)27-23-17(11-25)15-6-4-13(2)8-19(15)31-23/h12-13H,3-9H2,1-2H3,(H,26,28)(H,27,29)
    • InChIKey: TZVVGWSHYJHRFQ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CC(C)CC2)NC(CC(NC1=C(C#N)C2=C(CC(C)CC2)S1)=O)=O

計算された属性

  • 精确分子量: 452.13406837g/mol
  • 同位素质量: 452.13406837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 751
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 162Ų
  • XLogP3: 6

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1174-3118-75mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1174-3118-5mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1174-3118-10μmol
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1174-3118-25mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1174-3118-40mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F1174-3118-50mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1174-3118-2mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1174-3118-20μmol
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1174-3118-3mg
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1174-3118-2μmol
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
379239-63-1 90%+
2μmol
$57.0 2023-07-28

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide 関連文献

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamideに関する追加情報

N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide: A Comprehensive Overview

The compound with CAS No 379239-63-1, known as N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it a promising candidate for advanced applications.

The molecular structure of N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide is characterized by a benzothiophene ring system fused with a thiofuran moiety. The presence of cyano and methyl substituents on the benzothiophene ring introduces electronic and steric effects that can be exploited in various chemical reactions. Additionally, the propanediamide group serves as a versatile linker for further functionalization.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use in the synthesis of high-performance polymers and as a precursor for the creation of novel coordination polymers. The ability of this compound to form hydrogen bonds and engage in π–π interactions makes it an ideal candidate for applications in supramolecular chemistry.

In terms of synthesis, N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide can be prepared through a multi-step process involving nucleophilic aromatic substitution and amide formation. The synthesis typically begins with the preparation of the benzothiophene derivative followed by functionalization to introduce the cyano and methyl groups. The final step involves coupling with propane diamine to form the desired product.

The compound's properties have been extensively studied using modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its molecular geometry and electronic structure. For example, X-ray crystallography has revealed that the molecule adopts a planar conformation due to the rigid nature of the benzothiophene ring system.

One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have investigated its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. The compound's ability to form self-assembled structures in aqueous solutions has been exploited to create nanocarriers for targeted drug delivery.

In conclusion, N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide (CAS No 379239-63-) represents a versatile building block for modern chemical research. Its unique structure and functional groups make it an attractive candidate for applications ranging from materials science to drug delivery systems. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various fields of chemistry.

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